tert-Butyl 4-(thiazol-2-ylamino)piperidine-1-carboxylate
Overview
Description
“tert-Butyl 4-(thiazol-2-ylamino)piperidine-1-carboxylate” is a synthetic compound with the CAS Number: 690261-84-8 . It has a molecular weight of 283.39 . The IUPAC name for this compound is tert-butyl 4-(2-amino-1,3-thiazol-4-yl)-1-piperidinecarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H21N3O2S/c1-13(2,3)18-12(17)16-6-4-9(5-7-16)10-8-19-11(14)15-10/h8-9H,4-7H2,1-3H3,(H2,14,15) . This code provides a detailed description of the molecule’s structure.Physical and Chemical Properties Analysis
The compound has a molecular weight of 283.39 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthetic Routes and Industrial Applications
The compound tert-Butyl 4-(thiazol-2-ylamino)piperidine-1-carboxylate has been explored in the synthesis of vandetanib, a therapeutic agent. A study by Mi (2015) examined various synthetic routes to find a suitable method for industrial production. The research highlighted a route involving substitution, deprotection, methylation, nitration, reduction, cyclization, chlorination, and another substitution to yield vandetanib, showcasing favorable yields and commercial viability for manufacturing scale (Mi, 2015).
Biological Activity and Therapeutic Potential
In the realm of pharmacology and biochemistry, derivatives similar to this compound have been examined for their biological activity and potential therapeutic applications. Research on related structures, such as tert-butanesulfinamide, demonstrates the utility of these compounds in the stereoselective synthesis of amines and their derivatives. These methodologies offer access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are integral to natural products and therapeutically relevant compounds (Philip et al., 2020).
Environmental and Antioxidant Applications
The environmental presence and effects of synthetic phenolic antioxidants (SPAs), including derivatives of tert-butyl compounds, have been a subject of study due to their widespread use in industrial and commercial products. Liu & Mabury (2020) discussed the detection of SPAs in various environmental matrices and their potential human exposure routes. The research calls for the development of novel SPAs with lower toxicity and environmental impact, highlighting the importance of understanding these compounds' behaviors and effects (Liu & Mabury, 2020).
Synthetic Methodologies and Chemical Transformations
The versatility of tert-butyl-based compounds in synthetic chemistry is evident from studies on benzofused thiazole derivatives, showcasing their potential as antioxidant and anti-inflammatory agents. Raut et al. (2020) synthesized and evaluated benzofused thiazole derivatives, demonstrating significant in vitro antioxidant and anti-inflammatory activities. This work underscores the broad utility of tert-butyl derivatives in the design and development of new therapeutic agents (Raut et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 4-(1,3-thiazol-2-ylamino)piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2S/c1-13(2,3)18-12(17)16-7-4-10(5-8-16)15-11-14-6-9-19-11/h6,9-10H,4-5,7-8H2,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYJAVZGTOLQKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=NC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601178155 | |
Record name | 1,1-Dimethylethyl 4-(2-thiazolylamino)-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601178155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849546-65-2 | |
Record name | 1,1-Dimethylethyl 4-(2-thiazolylamino)-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=849546-65-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 4-(2-thiazolylamino)-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601178155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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